Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate
Overview
Description
Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate is a chemical compound with a unique structure that includes a cyclopropyl group, a hydroxypyrimidine ring, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl-containing precursor with a hydroxypyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are typically used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a more saturated compound.
Scientific Research Applications
Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate involves its interaction with specific molecular targets. The hydroxypyrimidine ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound for its targets. Pathways involved in its mechanism of action include inhibition or activation of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-cyclopropyl-4-hydroxypyrimidin-6-yl)acetate
- Methyl (2-cyclopropyl-5-hydroxypyrimidin-4-yl)acetate
- Methyl (2-cyclopropyl-6-hydroxy-5-pyrimidinyl)acetate
Uniqueness
Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate is unique due to the specific positioning of the hydroxyl and cyclopropyl groups on the pyrimidine ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-(2-cyclopropyl-6-oxo-1H-pyrimidin-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-9(14)5-7-4-8(13)12-10(11-7)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZJTIRYVQSTRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)NC(=N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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